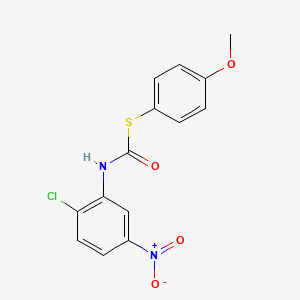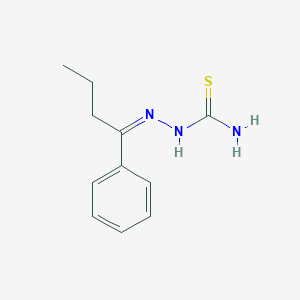
(2Z)-2-(1-phenylbutylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-phenyl-1-butanone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound is characterized by the presence of a thiosemicarbazone functional group attached to a phenyl-butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone typically involves the reaction of 1-phenyl-1-butanone with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-phenyl-1-butanone in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While the laboratory synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone is well-documented, industrial production methods are less commonly reported. scaling up the laboratory procedure with appropriate modifications for large-scale reactions, such as using industrial-grade solvents and optimizing reaction times, can be considered for industrial production.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-phenyl-1-butanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1Z)-1-phenyl-1-butanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. For instance, the compound can inhibit topoisomerases, which are crucial for DNA replication and transcription. By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to chelate metal ions enhances its biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-phenyl-2-butanone thiosemicarbazone: Similar structure but with a different position of the carbonyl group.
(1Z)-1-phenyl-1-propanone thiosemicarbazone: Shorter carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
(1Z)-1-phenyl-1-pentanone thiosemicarbazone: Longer carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
Uniqueness
(1Z)-1-phenyl-1-butanone thiosemicarbazone is unique due to its specific structural configuration, which influences its biological activity and chemical reactivity. The presence of the phenyl group and the butanone backbone provides a balance between hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
[(Z)-1-phenylbutylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-2-6-10(13-14-11(12)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,12,14,15)/b13-10- |
InChI Key |
XLFMAYGTDUEOFM-RAXLEYEMSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=S)N)/C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=NNC(=S)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


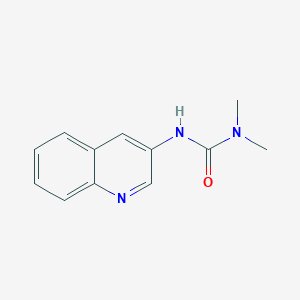
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
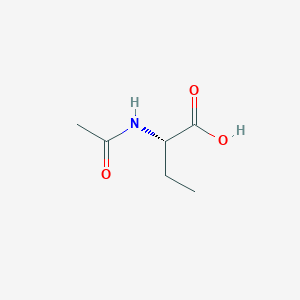




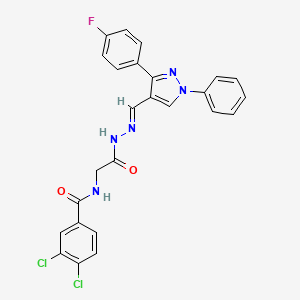
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)


